molecular formula C20H31N5O B5542670 1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine

1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine

Cat. No.: B5542670
M. Wt: 357.5 g/mol
InChI Key: HWJRXLKKYIBZTM-UHFFFAOYSA-N
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Description

1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine is a useful research compound. Its molecular formula is C20H31N5O and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.25286063 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Piperidine and related heterocyclic compounds have been synthesized through various methods, offering insights into their chemical properties and potential applications. For example, studies have developed facile one-pot syntheses for polyfunctional pyrazolyl substituted and pyrazolofused pyridines, leveraging catalytic amounts of piperidine in ethanolic solutions (Latif, Rady, & Döupp, 2003). Similarly, the arylation of azoles with bromopyridines followed by the reduction of the pyridine ring has been used to prepare (1H-Azol-1-yl)piperidines, extending the method to benzo analogues of these compounds (Shevchuk et al., 2012).

Application in Drug Synthesis and Biological Screening

  • While avoiding specifics on drug use and side effects, it's worth noting that compounds structurally related to the query have been synthesized and evaluated for various biological activities. For instance, novel benzo[4,5]imidazo[1,2-a]pyridine derivatives were synthesized through reactions involving piperidine, showing potential for further biological evaluation (Goli-Garmroodi et al., 2015).

Antimicrobial and Antitumor Activity

  • Compounds containing piperidine and related heterocyclic structures have been explored for their antimicrobial and antitumor activities. For example, novel 5-imidazopyrazole incorporated fused pyran motifs were synthesized and screened for their in vitro antibacterial, antituberculosis, and antimalarial activities, showcasing the therapeutic potential of these compounds (Kalaria, Satasia, & Raval, 2014).

Advanced Material Applications

  • Beyond biomedical applications, heterocyclic compounds, including those with piperidine derivatives, are investigated for their potential in advanced material applications, such as in lithium–oxygen battery electrolytes. The properties of imidazolium, pyrrolidinium, and piperidinium room temperature ionic liquids were characterized, demonstrating the significance of such compounds in enhancing battery performance (Knipping et al., 2018).

Future Directions

The study of pyrazole and imidazole derivatives is a vibrant field due to their wide range of biological activities . Future research could focus on synthesizing new derivatives, studying their properties, and exploring their potential applications in medicine and other fields.

Properties

IUPAC Name

(2-ethyl-5-propan-2-ylpyrazol-3-yl)-[4-[2-(2-methylimidazol-1-yl)ethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O/c1-5-25-19(14-18(22-25)15(2)3)20(26)24-11-7-17(8-12-24)6-10-23-13-9-21-16(23)4/h9,13-15,17H,5-8,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJRXLKKYIBZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(C)C)C(=O)N2CCC(CC2)CCN3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.